molecular formula C12H15ClO2 B1420630 2-(2,3-Dimethylphenoxy)butanoyl chloride CAS No. 833460-84-7

2-(2,3-Dimethylphenoxy)butanoyl chloride

Cat. No.: B1420630
CAS No.: 833460-84-7
M. Wt: 226.7 g/mol
InChI Key: UYBKYPLGCSVSQS-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)butanoyl chloride is an acid halide characterized by a phenoxy group substituted with two methyl groups at the 2- and 3-positions of the aromatic ring. This structural configuration introduces significant steric hindrance and electron-donating effects, enhancing the electrophilicity of the acyl chloride moiety. These properties facilitate rapid acylation reactions with nucleophiles, making it valuable in synthetic organic chemistry for producing esters, amides, and other derivatives .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBKYPLGCSVSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675489
Record name 2-(2,3-Dimethylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833460-84-7
Record name 2-(2,3-Dimethylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)butanoyl chloride typically involves the reaction of 2,3-dimethylphenol with butanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial production. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis:
    • This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its acyl chloride functionality allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives such as amides and esters.
  • Reactivity:
    • As an acyl chloride, it readily reacts with nucleophiles including amines and alcohols, making it useful for modifying biomolecules in proteomics research.

Biology

  • Biomolecule Modification:
    • The compound is employed in the modification of proteins and other biomolecules, which is crucial for studying enzyme-substrate interactions and protein functions.
  • Potential Therapeutic Applications:
    • Research indicates that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry, particularly in developing neuroprotective agents .

Industry

  • Specialty Chemicals Production:
    • In industrial settings, 2-(2,3-Dimethylphenoxy)butanoyl chloride is utilized in producing specialty chemicals and materials. Its ability to form covalent bonds with various substrates enhances its utility in chemical manufacturing processes.

Case Studies and Research Findings

  • Antioxidant Properties Study:
    • A related compound demonstrated significant antioxidant activity by scavenging free radicals in cellular models. This suggests that derivatives of this compound may exhibit similar protective effects against oxidative stress .
  • Neuroprotective Effects:
    • Research on dopamine receptor agonists has indicated that structurally similar compounds can protect against neurodegeneration in animal models. This highlights the potential for exploring neuroprotective applications for derivatives of this compound .
  • Synthesis of Bioactive Molecules:
    • The synthetic pathways available for this compound indicate its versatility as a precursor for creating bioactive molecules that target various biological pathways .

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key structural and functional differences between 2-(2,3-dimethylphenoxy)butanoyl chloride and analogous compounds:

Compound Name Molecular Formula Substituents on Phenoxy Group Molar Mass (g/mol) Key Properties/Reactivity
This compound C₁₂H₁₅ClO₂ 2,3-dimethyl 226.70* High steric hindrance, electron-donating methyl groups enhance electrophilicity .
2-(3-Chlorophenoxy)butanoyl chloride C₁₀H₁₀Cl₂O₂ 3-chloro 233.09 Electron-withdrawing Cl substituent increases acyl chloride reactivity .
2-(3,4-Dimethylphenoxy)butanoyl chloride C₁₂H₁₅ClO₂ 3,4-dimethyl 226.70* Reduced steric hindrance compared to 2,3-dimethyl isomer; similar electron-donating effects .
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride C₁₃H₁₅ClO₂ 2,3-dihydroinden-5-yl 238.71 Non-aromatic indenyl group reduces resonance stabilization; moderate electrophilicity .

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethylphenoxy group in the target compound donates electron density via methyl groups, stabilizing the intermediate during acylation. In contrast, the 3-chloro substituent in 2-(3-chlorophenoxy)butanoyl chloride withdraws electron density, increasing the electrophilicity of the carbonyl carbon but reducing resonance stabilization .

Reactivity in Acylation: The target compound reacts more selectively than its 3-chloro analog due to balanced steric and electronic effects. The 3-chloro derivative, while more reactive, may exhibit less control in reactions requiring precision . The indenyl-substituted analog (C₁₃H₁₅ClO₂) shows reduced aromatic stabilization, leading to lower electrophilicity compared to phenoxy-based acyl chlorides .

Biological Activity

2-(2,3-Dimethylphenoxy)butanoyl chloride (CAS No. 833460-84-7) is a chemical compound classified as an acyl chloride, notable for its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClO2C_{12}H_{13}ClO_2, with a molecular weight of approximately 226.70 g/mol. The compound features a distinctive dimethylphenoxy group that enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₃ClO₂
Molecular Weight226.70 g/mol
CAS Number833460-84-7
Functional GroupAcyl chloride

The primary mechanism of action for acyl chlorides like this compound involves their reactivity with nucleophiles. The carbonyl chloride group readily reacts with amines and alcohols, leading to the formation of covalent bonds with biological targets such as enzymes and receptors. This reactivity is crucial for developing derivatives that may exhibit desired therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Antioxidant Properties : A related compound demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models . This suggests that this compound might exhibit similar properties.
  • Neuroprotective Effects : Research on dopamine receptor agonists has shown that compounds similar in structure can protect against neurodegeneration in animal models . This highlights a potential avenue for exploring neuroprotective applications for derivatives of this compound.
  • Synthesis of Bioactive Molecules : The synthesis pathways for this compound indicate its versatility as a building block for creating bioactive molecules that could target various biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylphenoxy)butanoyl chloride
Reactant of Route 2
2-(2,3-Dimethylphenoxy)butanoyl chloride

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